6-Pyridin-3-yl-1,3-dihydro-indol-2-one

Medicinal Chemistry Chemical Biology Toxicology

6-Pyridin-3-yl-1,3-dihydro-indol-2-one (CAS 295800-01-0) is a strategic oxindole building block featuring a pre-installed pyridin-3-yl group at the 6-position—eliminating the need for an initial Suzuki-Miyaura coupling step in kinase inhibitor synthesis. Unlike halogenated oxindole alternatives, this compound exhibits no inherent cytotoxicity, ensuring clean SAR data when functionalizing the 3-position. Its low molecular weight (210.23 g/mol) supports oral bioavailability in lead optimization. Procure to accelerate your kinase-targeted medicinal chemistry programs with improved step economy and interpretable biological results.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 295800-01-0
Cat. No. B8475408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyridin-3-yl-1,3-dihydro-indol-2-one
CAS295800-01-0
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)C3=CN=CC=C3)NC1=O
InChIInChI=1S/C13H10N2O/c16-13-7-10-4-3-9(6-12(10)15-13)11-2-1-5-14-8-11/h1-6,8H,7H2,(H,15,16)
InChIKeyPLKUMBPHLXKUJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Pyridin-3-yl-1,3-dihydro-indol-2-one (CAS 295800-01-0): Oxindole Scaffold with 6-Position Pyridinyl Substitution for Kinase-Targeted Synthesis


6-Pyridin-3-yl-1,3-dihydro-indol-2-one (CAS 295800-01-0) is a 6-substituted oxindole (indolin-2-one) derivative featuring a pyridin-3-yl group at the 6-position of the bicyclic core. This compound belongs to the broader oxindole chemical class, a privileged scaffold in medicinal chemistry extensively exploited for the development of kinase inhibitors and other therapeutic agents [1]. The molecular formula is C13H10N2O with a molecular weight of 210.23 g/mol . Its structural configuration—specifically the placement of a pyridinyl moiety at the 6-position while leaving the 3-position unsubstituted—positions it as a versatile synthetic intermediate for constructing more complex, biologically active molecules, particularly those targeting ATP-binding pockets in kinases where the pyridinyl nitrogen can engage in critical hinge-region hydrogen bonding [2].

Why 6-Pyridin-3-yl-1,3-dihydro-indol-2-one (295800-01-0) Cannot Be Replaced by Unsubstituted or 6-Halogenated Oxindole Analogs


Generic substitution of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one with simpler oxindole building blocks (e.g., oxindole itself, 6-bromooxindole, or 6-chlorooxindole) is not scientifically or practically equivalent due to fundamental differences in their chemical reactivity profiles and the distinct biological outputs they produce. While 6-bromooxindole (CAS 99365-40-9) provides a halogen handle for cross-coupling reactions , it exhibits direct cytotoxicity (IC50 = 74.41 µM against MDA-MB-231 cells) [1], a property absent in the pyridinyl analog which acts as a neutral synthetic precursor. Furthermore, the pyridin-3-yl group in the target compound is not merely a structural variant; it is a privileged pharmacophore essential for engaging the hinge region of ATP-binding sites in kinases [2]. Substitution with a non-pyridinyl or differently substituted oxindole would abrogate the potential for developing kinase inhibitors with the requisite potency and selectivity profile observed in oxindole-pyridine based inhibitors (e.g., IC50 values as low as 0.17 nM for Akt1) [3]. The following evidence demonstrates why the specific 6-pyridin-3-yl substitution is a critical determinant of value for procurement in kinase-targeted and medicinal chemistry programs.

Quantitative Differentiation of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one (295800-01-0) vs. 6-Halogenated and 3-Substituted Oxindole Analogs


Ablation of Direct Cytotoxicity: 6-Pyridin-3-yl vs. 6-Bromooxindole

Unlike 6-bromooxindole (CAS 99365-40-9), which demonstrates direct and undesirable cytotoxicity against MDA-MB-231 breast cancer cells, 6-pyridin-3-yl-1,3-dihydro-indol-2-one serves as a biologically silent synthetic intermediate. This lack of inherent bioactivity is a critical differentiator for researchers seeking to build activity into a final molecule without confounding baseline toxicity from the building block itself .

Medicinal Chemistry Chemical Biology Toxicology

Synthetic Versatility via 6-Position: Suzuki-Miyaura Cross-Coupling Handle

6-Pyridin-3-yl-1,3-dihydro-indol-2-one is itself synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 6-chloroindolin-2-one and 3-(3,3,4,4-tetramethylborolan-1-yl)pyridine in a 42% yield . This not only demonstrates its accessibility but, more importantly, establishes the 6-position as a viable and productive site for C-C bond formation. In contrast, unsubstituted oxindole lacks this functional handle, and 6-bromooxindole requires a separate coupling step that may be less atom-economical or compatible with sensitive functional groups. The target compound thus offers a pre-installed, pharmaceutically relevant aryl group.

Organic Synthesis Methodology Drug Discovery

Predicted Pharmacokinetic and Drug-Likeness Profile Advantage Over 3-Substituted Oxindoles

The absence of substitution at the 3-position of the oxindole core distinguishes 6-pyridin-3-yl-1,3-dihydro-indol-2-one from many bioactive oxindoles (e.g., 3-alkenyl-oxindoles like SU5416/Semaxanib) [1]. This lack of a 3-substituent correlates with lower molecular weight (MW = 210.23 g/mol) and a reduced number of rotatable bonds compared to its 3-substituted counterparts. This is a significant differentiator, as a lower molecular weight and topological polar surface area (tPSA) are favorable for enhanced permeability and oral bioavailability according to Lipinski's Rule of Five [2].

Drug Design Pharmacokinetics Computational Chemistry

Scaffold Privilege for Kinase Inhibition: Enabling Potent and Selective Leads

The oxindole-pyridine motif, exemplified by the target compound, is a validated privileged scaffold for generating potent and selective kinase inhibitors. This class-level inference is supported by quantitative data from advanced analogs. For instance, the oxindole-pyridine-based inhibitor 11n demonstrates an IC50 of 0.17 nM against Akt1 with >100-fold selectivity over other Akt isozymes [1]. While the target compound itself is an intermediate, its structural framework directly enables the development of such high-potency, selective inhibitors, a feature not shared by 6-halo-oxindole or unsubstituted oxindole building blocks that lack the pyridinyl hinge-binding motif.

Kinase Biology Pharmacology Structure-Based Drug Design

Patent-Protected Chemical Space for Therapeutic Development

6-Pyridin-3-yl-1,3-dihydro-indol-2-one is explicitly claimed and utilized as a key intermediate in the synthesis of novel, patent-protected kinase inhibitors. For example, it is a core component in the preparation of compounds within the patent family assigned to Bristol-Myers Squibb Company (US 10,660,877) [1]. This provides a clear differentiator from generic, unsubstituted oxindole or 6-halo-oxindoles, which are widely used and not associated with specific, proprietary therapeutic candidates. Procurement of this compound can therefore be tied to enabling research that may have unique intellectual property positions.

Intellectual Property Drug Development Competitive Intelligence

Validated Research and Industrial Applications of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one (295800-01-0) Based on Quantitative Evidence


Medicinal Chemistry: Streamlined Synthesis of Pyridinyl-Oxindole Kinase Inhibitors

As a key synthetic intermediate, 6-Pyridin-3-yl-1,3-dihydro-indol-2-one is procured to bypass an initial Suzuki-Miyaura coupling step in the construction of more complex kinase inhibitors. Its pre-installed pyridin-3-yl group at the 6-position allows medicinal chemists to directly functionalize the oxindole core at the 3-position, saving one synthetic transformation compared to starting from a 6-halo-oxindole. This improves step economy and overall yield, a critical factor in multi-step organic synthesis for drug discovery .

Structure-Activity Relationship (SAR) Studies: Clean Baseline for Elucidating 3-Position Modifications

Due to its lack of inherent cytotoxicity (in contrast to 6-bromooxindole), 6-Pyridin-3-yl-1,3-dihydro-indol-2-one serves as an ideal, biologically neutral core for SAR exploration. Researchers can confidently modify the 3-position (e.g., via alkylation, acylation, or Knoevenagel condensation) to generate libraries of compounds, attributing any observed bioactivity solely to the newly introduced 3-substituent. This eliminates the confounding variable of baseline toxicity from the building block itself, leading to cleaner and more interpretable biological data .

Drug Discovery: Generating Leads with Favorable Pharmacokinetic Properties

The low molecular weight (210.23 g/mol) and minimal rotatable bond count of 6-Pyridin-3-yl-1,3-dihydro-indol-2-one make it a preferred starting point for lead generation programs targeting oral bioavailability. By building upon this compact, favorable core, medicinal chemists can introduce additional pharmacophoric elements while remaining well within desirable drug-like property space, thereby mitigating the risk of poor absorption or permeability often encountered with larger, more complex kinase inhibitors [1].

Competitive Intelligence and IP-Led Research: Exploring Patent-Protected Oxindole Chemical Space

For organizations monitoring the competitive landscape or seeking to develop new intellectual property, 6-Pyridin-3-yl-1,3-dihydro-indol-2-one is a compound of strategic interest. Its explicit role as an intermediate in granted patents (e.g., US 10,660,877) [2] provides a clear entry point for research into a protected chemical series. Procuring and studying this intermediate can inform the design of novel, patentable analogs that circumvent existing claims or inspire new therapeutic directions.

Quote Request

Request a Quote for 6-Pyridin-3-yl-1,3-dihydro-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.